2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate
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Overview
Description
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate is a complex organic compound that features a benzothiazole ring fused with a morpholine moiety and a methoxybenzoate group. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where the benzothiazole derivative reacts with morpholine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of Methoxybenzoate Group: The final step involves esterification, where the morpholinobenzo[d]thiazole intermediate reacts with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)
Substitution: Amines, thiols, DMF, K₂CO₃
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzothiazoles
Scientific Research Applications
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
DNA Interaction: It can bind to DNA, causing disruptions in DNA replication and transcription, which is useful in its anticancer activity.
Membrane Perturbation: The compound can integrate into cell membranes, altering their permeability and leading to cell death in microbial organisms.
Comparison with Similar Compounds
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate can be compared with other benzothiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar benzothiazole core but different substituents, leading to distinct biological activities.
Ritonavir: An antiretroviral drug that also contains a thiazole ring but is used primarily in the treatment of HIV/AIDS.
Tiazofurin: An antineoplastic drug with a benzothiazole ring, used in cancer therapy.
These compounds share the benzothiazole scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)18(22)25-15-6-7-16-17(12-15)26-19(20-16)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAXRCREWGTHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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